N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide
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Overview
Description
N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenyl ring, a sulfamoyl group, a morpholine ring, and a piperidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a sulfamoyl group. The morpholine and piperidine rings are then incorporated through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-sulfamoylphenyl)-2-phenylacetamide: Shares the chlorinated phenyl and sulfamoyl groups but differs in the presence of a phenylacetamide group instead of the morpholine and piperidine rings.
S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: Contains a similar chlorinated phenyl and sulfamoyl structure but includes a quinoline ring and a carbothioate group.
Uniqueness
N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and biochemical tools.
Properties
Molecular Formula |
C16H23ClN4O4S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(2-chloro-4-sulfamoylphenyl)-4-morpholin-4-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C16H23ClN4O4S/c17-14-11-13(26(18,23)24)1-2-15(14)19-16(22)21-5-3-12(4-6-21)20-7-9-25-10-8-20/h1-2,11-12H,3-10H2,(H,19,22)(H2,18,23,24) |
InChI Key |
QHGPRIOPLCNMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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